5,6-Diamino-1,3-dimethyluracil hydrate
Overview
Description
5,6-Diamino-1,3-dimethyluracil hydrate, with the chemical formula C6H12N4O2·H2O, is a compound known for its role as an intermediate in the synthesis of pharmaceuticals and organic compounds. This white crystalline solid is characterized by its diamino and dimethyluracil functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1,3-dimethyluracil hydrate typically involves the reaction of cyanoacetic acid with urea under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to yield the desired product. The compound can be purified through recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1,3-dimethyluracil hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The diamino groups can participate in substitution reactions to form various substituted uracil derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include:
- Oxo derivatives from oxidation.
- Amino derivatives from reduction.
- Substituted uracil derivatives from substitution reactions .
Scientific Research Applications
5,6-Diamino-1,3-dimethyluracil hydrate is used in various scientific research applications, including:
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer cells.
Industry: In the production of specialty chemicals and as a building block for more complex organic compounds.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. This inhibition leads to a decrease in DNA synthesis, protein synthesis, and cell division, making it effective in targeting rapidly dividing cancer cells . The molecular targets and pathways involved include the ribonucleotide reductase enzyme and associated DNA synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5,6-diaminouracil
- 2,4 (1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-
- 4,5-Diamino-1,3-dimethyl-2,6-dioxotetrahydropyrimidine
Uniqueness
5,6-Diamino-1,3-dimethyluracil hydrate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to inhibit ribonucleotide reductase also sets it apart from other similar compounds, making it particularly valuable in cancer research and pharmaceutical synthesis .
Properties
IUPAC Name |
5,6-diamino-1,3-dimethylpyrimidine-2,4-dione;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.H2O/c1-9-4(8)3(7)5(11)10(2)6(9)12;/h7-8H2,1-2H3;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLDCZCNGSQKIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)N.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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